molecular formula C7H2BrCl2N B1440955 4-Bromo-2,5-dichlorobenzonitrile CAS No. 1349717-20-9

4-Bromo-2,5-dichlorobenzonitrile

Cat. No. B1440955
M. Wt: 250.9 g/mol
InChI Key: KUWYYTMBHHOQHS-UHFFFAOYSA-N
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Description

“4-Bromo-2,5-dichlorobenzonitrile” is an organic compound with the molecular formula C7H2BrCl2N . It has a molecular weight of 250.91 g/mol . This compound is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “4-Bromo-2,5-dichlorobenzonitrile” can be achieved through a two-step reaction. The first step involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution . Another method involves the preparation of a benzonitrile of the formula, wherein R1 is a substituent nitro group and R2 is a substituent halogen atom, which comprises reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2,5-dichlorobenzonitrile” can be represented by the InChI code: 1S/C7H2BrCl2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,5-dichlorobenzonitrile” include a molecular weight of 250.91 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Crystal Structure Analysis : The molecular structure of dichlobenil is characterized by a striking interaction between the Lewis base, CN, and the Lewis acid, Br. This interaction, exemplified by a short distance between N and Br in adjacent molecules, is a significant aspect of the crystal packing of this compound (Britton, 1997).

  • Thermodynamic Properties : Studies have determined the thermodynamic properties of chlorinated compounds, including dichlobenil, which have an environmental impact. The vapor pressures, enthalpies of fusion, and heat capacities of these compounds have been measured to understand their behavior and interaction with the environment better (Almeida, Pinheiro, & Monte, 2023).

  • Impact on Cellulose Synthesis in Plants : Dichlobenil has been identified as an inhibitor of cellulose synthesis in plants. Studies have explored how this compound affects the accumulation of nonmotile cellulose synthase subunits within plant cells, providing insight into its mode of action at a cellular level (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

  • Herbicide Resistance in Plants : Research has explored the development of herbicide resistance in transgenic plants by introducing a specific nitrilase that converts dichlobenil into a less harmful metabolite. This study opens avenues for producing herbicide-resistant crops through genetic engineering (Stalker, McBride, & Malyj, 1988).

  • Microbial Degradation in Soil : The microbial degradation of dichlobenil and similar benzonitrile herbicides in soil and subsurface environments has been a subject of study. This research provides insights into the degradation pathways, persistent metabolites, and the diversity of the involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Safety And Hazards

“4-Bromo-2,5-dichlorobenzonitrile” is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use protective clothing and eye protection when handling it .

properties

IUPAC Name

4-bromo-2,5-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWYYTMBHHOQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dichlorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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